![molecular formula C16H8ClFN2O2S B2629661 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile CAS No. 1556699-61-6](/img/structure/B2629661.png)
3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile is a chemical compound with the molecular formula C16H8ClFN2O2S and a molecular weight of 346.76 g/mol . This compound is notable for its unique structure, which includes a quinoline ring substituted with chlorine and fluorine atoms, a sulfonyl group, and a benzonitrile moiety. It is used primarily in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. The sulfonyl group is then introduced via sulfonation, and the benzonitrile moiety is added through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or the quinoline ring, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile has several applications in scientific research:
作用机制
The mechanism of action of 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription. The sulfonyl group can form covalent bonds with proteins, inhibiting their function. These interactions can disrupt various cellular processes, leading to the compound’s biological effects .
相似化合物的比较
Similar Compounds
Fluoroquinolones: These compounds also contain a quinoline ring with a fluorine atom and are known for their antibacterial activity.
Chloroquinolines: Similar to fluoroquinolones but with chlorine substituents, these compounds have applications in antimalarial treatments.
Sulfonylbenzonitriles: Compounds with a sulfonyl group and a benzonitrile moiety, used in various chemical syntheses.
Uniqueness
3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its ability to interact with biological targets, making it a valuable compound in research and potential therapeutic applications .
属性
IUPAC Name |
3-(4-chloro-6-fluoroquinolin-3-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFN2O2S/c17-16-13-7-11(18)4-5-14(13)20-9-15(16)23(21,22)12-3-1-2-10(6-12)8-19/h1-7,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBFRLRKEACFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
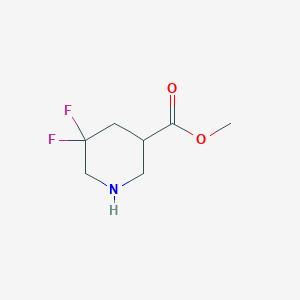
![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2629580.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate](/img/structure/B2629582.png)
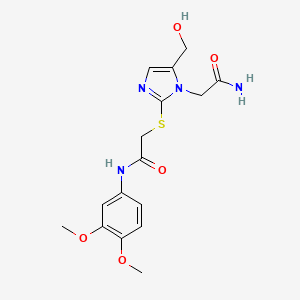
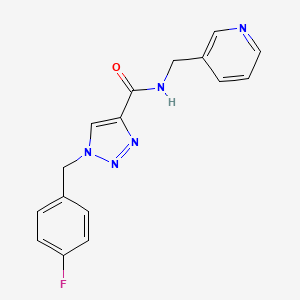
![N-(4-bromophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2629585.png)
![(4-(tert-butyl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2629586.png)
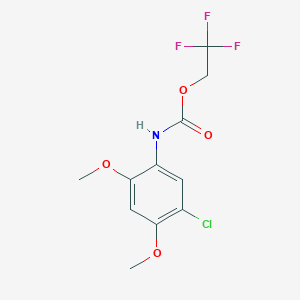

![6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL](/img/structure/B2629591.png)
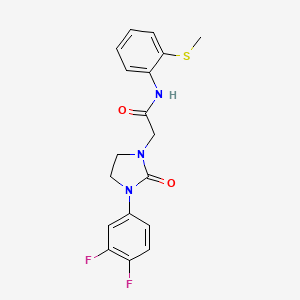
![n-[1-(1,3-Dioxaindan-5-yl)ethyl]-4,6-dichloropyridine-2-carboxamide](/img/structure/B2629598.png)
![N-(2H-1,3-benzodioxol-5-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide](/img/structure/B2629599.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2629600.png)
